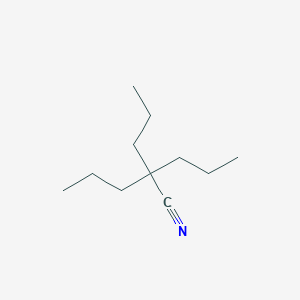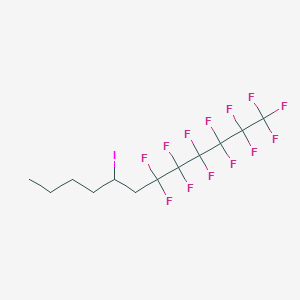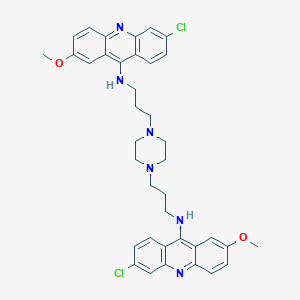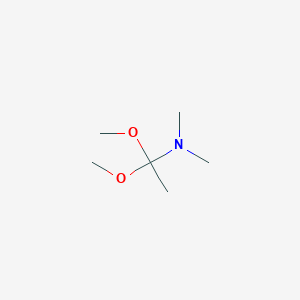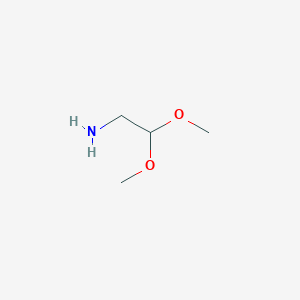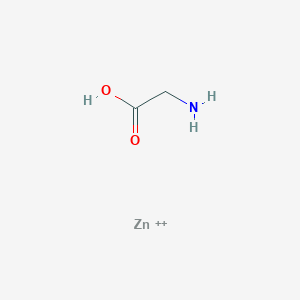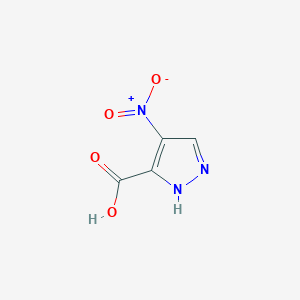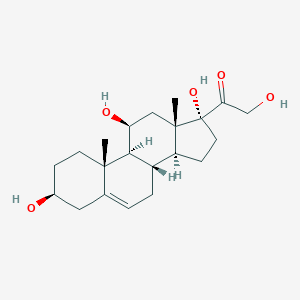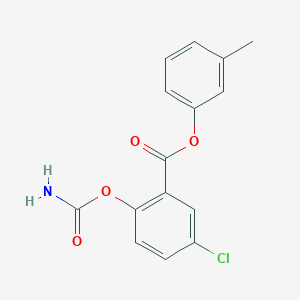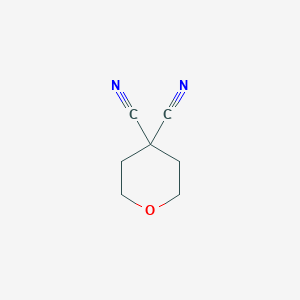
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
概述
描述
Synthesis Analysis
The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives can be achieved through various synthetic routes, including the three-component condensation reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles has been synthesized from β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes in a diastereoselective manner. This process involves cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of dihydro-2H-pyran derivatives, including dihydro-2H-pyran-4,4(3H)-dicarbonitrile, reveals a distorted envelope conformation for the heterocyclic rings. Single-crystal X-ray diffraction analysis has been employed to examine the structure, showing the compounds belong to the monoclinic system with significant intermolecular hydrogen bonding, stabilizing the crystal structure (Jansone et al., 2007).
Chemical Reactions and Properties
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, demonstrating its chemical versatility. For example, the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides and enol ethers results in 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles, highlighting the compound's reactivity and potential for functional group transformations (John et al., 1987).
Physical Properties Analysis
The physical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies directly addressing these properties were not found in the current search, such properties are typically determined experimentally and are essential for handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile, including its reactivity with other chemical compounds, stability under various conditions, and potential for further functionalization, are of significant interest. Its participation in reactions such as the visible-light initiated one-pot, three-component synthesis demonstrates its utility in creating diverse chemical structures under mild conditions (Zhang et al., 2019).
科学研究应用
Synthesis of 1,3-Oxazines and Furo[2,3-b]pyrans : Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is used in the synthesis of these compounds, which are significant in chemical reactions and potential applications in pharmaceuticals and other areas (Yamagata, Akizuki, & Yamazaki, 1998).
Synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles : This process is important for obtaining different functionalities from nitrile groups, indicating potential applications in organic synthesis and drug development (John, Schmid, & Wyler, 1987).
Molecular Structure and Conformation Studies : The molecular structure and distorted envelope conformation of these compounds have potential applications in chemical research, possibly in the development of new synthetic methods or materials (Jansone et al., 2007).
Multi-component Chemical Reactions : The compounds synthesized from Dihydro-2H-pyran-4,4(3H)-dicarbonitrile can be used in reactions involving pyridinium ylide precursors, α-ketonitriles, and aldehydes, indicating their utility in complex organic syntheses (Demidov et al., 2021).
Synthesis of Novel Spiro[4H-pyran-3,3-oxindoles] : This synthesis generates novel compounds, potentially useful in pharmaceuticals or material science (Zafari et al., 2020).
Synthesis of Highly Substituted 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives : Such syntheses have applications in scientific research, possibly in the creation of new molecules for drug discovery or material science (Shaabani, Maleki, & Moghimirad, 2007).
属性
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile | |
CAS RN |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

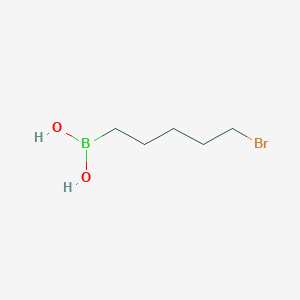
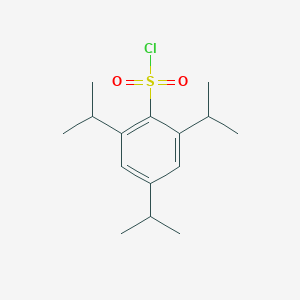
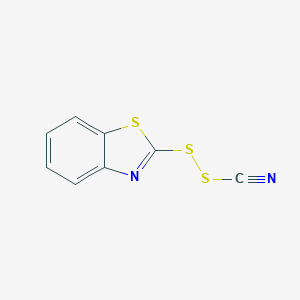
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
